3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound features a distinctive structure that includes a nonylsulfanyl group and a 2-methylprop-2-enyl substituent, which contribute to its unique chemical properties and potential applications. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Source: This compound can be synthesized through various chemical reactions involving precursors such as methylxanthines and other organic reagents.
Classification: It falls under the category of purine derivatives and is associated with various biological activities, making it of interest in pharmaceutical research.
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione can be achieved through several methods. One common approach involves the alkylation of a purine base followed by functional group modifications.
Methods:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione can be represented in various ways:
CC(C)=C(C)C1=NC(=O)N(C(=O)N1C)C
InChI=1S/C14H18N4O2S/c1-9(2)6-5-7(11)10(3)12(16)15-14(19)18-13(15)17/h5,7H,6H2,1-4H3,(H,16,19)
This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological activity.
The compound undergoes various chemical reactions typical of purine derivatives:
Technical details on reaction conditions such as pH, temperature, and catalysts are essential for controlling these reactions effectively.
The mechanism of action for 3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione involves interactions with biological targets:
The physical and chemical properties of 3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione include:
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are crucial for determining these properties accurately.
3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2